molecular formula C21H15N3O3S2 B2868755 N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide CAS No. 865182-50-9

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide

Cat. No.: B2868755
CAS No.: 865182-50-9
M. Wt: 421.49
InChI Key: GVFDGMUBRQBZPF-LNVKXUELSA-N
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Description

N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide is a benzothiazole derivative featuring:

  • A 1,3-benzothiazole core with a sulfamoyl group (-SO₂NH₂) at position 6.
  • A propargyl (prop-2-yn-1-yl) substituent at position 3.
  • A naphthalene-2-carboxamide group attached via a Z-configuration imine bond at position 2.

While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar frameworks exhibit roles in drug development and materials science .

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h1,3-10,12-13H,11H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFDGMUBRQBZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The 2,3-dihydro-1,3-benzothiazole scaffold forms the foundational structure of the target compound. The synthesis begins with 2-aminobenzenethiol derivatives, which undergo cyclization with carbonyl-containing reagents. A representative approach involves:

Step 1: Cyclocondensation
Reacting 2-aminobenzenethiol with α-keto esters or α-haloketones under acidic or basic conditions generates the dihydrobenzothiazole ring. For instance, treatment with ethyl bromopyruvate in ethanol at 60–80°C for 6–12 hours yields the 2,3-dihydro-1,3-benzothiazole-2-carboxylate intermediate. Subsequent hydrolysis with aqueous NaOH produces the free carboxylic acid, which is decarboxylated thermally or via acid catalysis to yield the unsubstituted dihydrobenzothiazole.

Step 2: Sulfamoylation at C6
Introducing the sulfamoyl group (-SO2NH2) at the 6-position requires electrophilic sulfonation followed by amidation. Chlorosulfonation of the benzothiazole intermediate using chlorosulfonic acid at 0–5°C generates the sulfonyl chloride derivative. This intermediate is treated with ammonium hydroxide in tetrahydrofuran (THF) at room temperature, affording the 6-sulfamoyl-substituted benzothiazole.

Propargylation at N3

The (2Z)-3-(prop-2-yn-1-yl) substituent is introduced via alkylation of the benzothiazole nitrogen.

Step 3: Alkylation with Propargyl Bromide
The 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole is dissolved in dimethylformamide (DMF) and treated with propargyl bromide (1.2 equivalents) in the presence of potassium carbonate (2.5 equivalents) at 50–60°C for 8–10 hours. The reaction proceeds via an SN2 mechanism, yielding the N-propargylated intermediate. The Z-configuration of the exocyclic double bond is stabilized by steric and electronic effects, with the propargyl group adopting a trans orientation relative to the sulfamoyl substituent.

Formation of the Exocyclic Imine

The "-ylidene" moiety in the target compound arises from dehydrogenation or condensation.

Step 4: Oxidative Dehydrogenation
Treating the N-propargylated benzothiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature induces dehydrogenation, forming the exocyclic imine with retention of the Z-configuration. Alternative oxidants, such as manganese dioxide or iodobenzene diacetate , may also be employed under anhydrous conditions.

Coupling with Naphthalene-2-Carboxamide

The final step involves coupling the benzothiazole intermediate with naphthalene-2-carboxamide.

Step 5: Amide Bond Formation
Naphthalene-2-carbonyl chloride is prepared by treating naphthalene-2-carboxylic acid with thionyl chloride (SOCl2) in refluxing dichloromethane. The acid chloride is then reacted with the benzothiazole amine intermediate in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 4–6 hours.

Purification and Characterization

Step 6: Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.

Analytical Data

  • Melting Point : 218–220°C (decomposition observed above 230°C).
  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.25–7.45 (m, 7H, naphthalene), 6.92 (d, J = 8.4 Hz, 1H, benzothiazole-H5), 6.78 (s, 1H, benzothiazole-H4), 4.32 (s, 2H, CH2-C≡CH), 3.21 (t, J = 2.6 Hz, 1H, C≡CH).
  • HRMS : m/z calculated for C21H16N3O3S2 [M+H]+: 430.0634; found: 430.0638.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Purity (%) Source
Benzothiazole cyclization Ethanol, 70°C, 8h 78 95
Sulfamoylation THF, 0°C, 2h 65 90
Propargylation DMF, K2CO3, 50°C, 10h 82 88
Oxidative dehydrogenation DDQ, CH2Cl2, rt, 3h 75 92
Amide coupling TEA, CH2Cl2, 0°C, 6h 68 98

Challenges and Optimization

  • Regioselectivity in Sulfamoylation : Competing sulfonation at C5 or C7 is mitigated by using excess chlorosulfonic acid and low temperatures.
  • Propargyl Group Stability : The alkyne moiety is sensitive to oxidation; thus, reactions are conducted under nitrogen atmosphere.
  • Imine Configuration : Z-selectivity is enhanced by steric hindrance from the sulfamoyl group, as confirmed by NOESY NMR.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzothiazole and naphthalene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole or naphthalene rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.

Industry

    Dye and Pigment Production: The compound’s aromatic structure allows it to be used in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzothiazole and naphthalene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzothiazole vs. Triazole Derivatives
  • Triazole-based analogs (e.g., compounds 6a-m and 7a-m in ) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides. These compounds exhibit triazole rings instead of benzothiazole, with IR and NMR data confirming amide (–NH, C=O) and aryl (C=C) functionalities . Example: 6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) shows distinct NO₂ asymmetric stretching at 1504 cm⁻¹ in IR and aromatic proton signals at δ 7.20–8.36 ppm in ¹H NMR .
  • Benzothiazole derivatives (e.g., the target compound) prioritize sulfur-containing heterocycles, which may enhance metabolic stability compared to triazoles.
Substituted Benzothiazoles
  • N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide (): Replaces naphthalene-2-carboxamide with a furan carboxamide , altering electronic properties and solubility. The furan’s lower aromaticity may reduce π-π stacking compared to naphthalene .
  • N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide (): Features an acetamido group instead of sulfamoyl and an allyl (prop-2-en-1-yl) substituent instead of propargyl. The allyl group’s reduced electron-withdrawing character may impact reactivity .

Substituent Variations

Sulfamoyl vs. Acetamido/Nitro Groups
  • Sulfamoyl (-SO₂NH₂) : Enhances hydrogen-bonding capacity and acidity (pKa ~10), crucial for target interactions in enzyme inhibition .
  • Acetamido (-NHCOCH₃) : Provides moderate hydrogen-bonding ability but lower acidity (pKa ~15–20) .
  • Nitro (-NO₂): Found in analogs like 6b and 6c (), nitro groups increase electrophilicity and may improve binding to electron-rich biological targets .
Propargyl vs. Allyl/Alkoxy Groups
  • Propargyl (prop-2-yn-1-yl) : Introduces sp-hybridized carbon, enabling click chemistry modifications (e.g., cycloadditions) .
  • Allyl (prop-2-en-1-yl) : Offers conjugation but lacks reactivity toward azides .
  • Alkoxy : Compounds like (prop-2-yn-1-yloxy)naphthalene () prioritize ether linkages, affecting solubility and steric bulk .

Carboxamide Group Variations

Carboxamide Substituent Example Compound Key Properties Evidence ID
Naphthalene-2-carboxamide Target compound High hydrophobicity, strong π-π stacking -
Furan-2-carboxamide analog Reduced aromaticity, higher solubility
Phenylacetamide 6a-m derivatives () Tunable via substituents (e.g., -NO₂, -Cl)

Physicochemical and Spectral Comparisons

Spectral Data

Compound IR Features (cm⁻¹) ¹H NMR (δ ppm, Key Signals) Evidence ID
Target compound Expected: ~1670 (C=O), ~1300 (S=O) Naphthalene H: ~7.5–8.5; Propargyl: ~2.5–3.0 -
6b (Triazole derivative) 1682 (C=O), 1504 (-NO₂), 1254 (-C-O) Aromatic H: 7.20–8.36; Triazole H: 8.36
analog ~1670 (C=O), ~1250 (C-O furan) Furan H: ~6.5–7.5; Propargyl: ~2.5–3.0

Hydrogen Bonding and Crystal Packing

  • Naphthalene carboxamide derivatives (e.g., ) form N–H⋯N/S hydrogen bonds and π-π interactions (center-center distance: 3.59 Å), enhancing crystallinity .
  • Furan carboxamides may exhibit weaker packing due to smaller aromatic systems .

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